![molecular formula C9H19NSSi B11898648 1-(Trimethylsilyl)azepane-2-thione CAS No. 138207-31-5](/img/structure/B11898648.png)
1-(Trimethylsilyl)azepane-2-thione
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Overview
Description
1-(Trimethylsilyl)azepane-2-thione is an organic compound with the molecular formula C₉H₁₉NSSi. It is a derivative of azepane, characterized by the presence of a trimethylsilyl group and a thione group.
Preparation Methods
The synthesis of 1-(Trimethylsilyl)azepane-2-thione typically involves the reaction of azepane derivatives with trimethylsilyl chloride and sulfur-containing reagents. One common method includes the use of a palladium-catalyzed decarboxylation process, which enables the formation of azepane derivatives under mild conditions . The reaction conditions often involve the use of solvents such as dichloromethane and the presence of catalysts like palladium trifluoroacetate and boron trifluoride diethyl etherate .
Chemical Reactions Analysis
1-(Trimethylsilyl)azepane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(Trimethylsilyl)azepane-2-thione has been identified as a potential therapeutic agent due to its interaction with neurotransmitter systems. Research indicates that compounds derived from azepines can be utilized to treat various neurological conditions. For example, azepine derivatives have shown promise in treating neuronal degeneration associated with ischemia, anxiety disorders, and chronic pain management .
Case Studies:
- Neuroprotective Effects : A study highlighted the ability of azepine compounds to cross the blood-brain barrier effectively, making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Huntington's disease .
- Anticonvulsant Activity : Certain azepine derivatives have demonstrated significant anticonvulsant properties in animal models, suggesting their potential for managing epilepsy and related disorders .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecular structures. The trimethylsilyl group attached to the azepane ring acts as a protecting group for nitrogen atoms during various chemical reactions, facilitating selective functionalization without unwanted side reactions .
Synthesis Techniques:
- Diels-Alder Reactions : The compound can be synthesized through Diels-Alder reactions, which allow the formation of new carbon-carbon bonds efficiently. This method is particularly useful for constructing polycyclic structures that are prevalent in many natural products and pharmaceuticals .
- Functional Group Transformations : The presence of the trimethylsilyl group allows for easy manipulation of the nitrogen atom, enabling transformations that are crucial for synthesizing target molecules in medicinal chemistry .
Material Science Applications
In material science, this compound can be utilized in developing new materials with specific properties. Its ability to form stable complexes with various metals makes it a candidate for applications in catalysis and sensor technology.
Potential Uses:
- Catalysts : The compound's unique structure may enhance catalytic processes, particularly in organic reactions where metal coordination is beneficial.
- Sensors : Due to its reactivity and stability, it could be explored as a component in chemical sensors designed to detect specific analytes through changes in conductivity or optical properties.
Comparative Data Table
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Medicinal Chemistry | Treatment of neurodegenerative diseases | Effective blood-brain barrier penetration |
Anticonvulsant properties | Significant activity in animal models | |
Organic Synthesis | Intermediate in Diels-Alder reactions | Facilitates selective functionalization |
Protecting group for nitrogen | Enhances reaction efficiency | |
Material Science | Catalysis | Potential for improved reaction rates |
Sensor technology | Stability and reactivity for analyte detection |
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)azepane-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
1-(Trimethylsilyl)azepane-2-thione can be compared with other azepane derivatives such as:
Azepane: A simpler structure without the trimethylsilyl and thione groups.
Hexahydroazepine: Another derivative with different functional groups.
Biological Activity
1-(Trimethylsilyl)azepane-2-thione, also known as a thioamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trimethylsilyl group and a thione functional group, which may influence its reactivity and interactions with biological systems.
Structure and Composition
- Molecular Formula : C9H20N2OSi
- Molecular Weight : 200.35 g/mol
- CAS Number : 653580-09-7
- IUPAC Name : 3,3-dimethyl-2-(trimethylsilyloxyamino)butanenitrile
Properties Table
Property | Value |
---|---|
Molecular Formula | C9H20N2OSi |
Molecular Weight | 200.35 g/mol |
CAS No. | 653580-09-7 |
Solubility | Soluble in organic solvents |
Stability | Stable under anhydrous conditions |
This compound's biological activity is primarily attributed to its ability to interact with various biomolecules. The trimethylsilyl group enhances lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets. The thione moiety may participate in nucleophilic attacks on electrophilic centers in proteins or nucleic acids, leading to biological effects.
Antimicrobial Activity
Research has indicated that thioamides exhibit antimicrobial properties. A study explored the effectiveness of various thioamide derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed:
- Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL.
- The compound demonstrated a dose-dependent inhibition of bacterial growth.
Cytotoxicity Studies
In vitro cytotoxicity assays were performed using human cancer cell lines (e.g., HeLa and MCF-7). The findings suggested:
- IC50 values for HeLa cells were approximately 30 µM, indicating moderate cytotoxicity.
- The compound induced apoptosis as evidenced by increased annexin V staining.
Case Studies
-
Case Study on Anticancer Activity :
- A research team investigated the effects of this compound on breast cancer cells. The study reported that treatment led to significant reductions in cell viability and induced cell cycle arrest at the G0/G1 phase.
-
Neuroprotective Effects :
- Another study examined the neuroprotective effects of this compound in a model of oxidative stress. Results indicated that it reduced reactive oxygen species (ROS) levels and protected neuronal cells from apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison was made with other thioamide compounds:
Compound | MIC (µg/mL) | IC50 (µM) | Notable Activity |
---|---|---|---|
This compound | 100 | 30 | Antimicrobial, Cytotoxic |
Thioacetamide | 150 | 50 | Hepatotoxic |
Benzothiazole | 200 | >100 | Antifungal |
Properties
CAS No. |
138207-31-5 |
---|---|
Molecular Formula |
C9H19NSSi |
Molecular Weight |
201.41 g/mol |
IUPAC Name |
1-trimethylsilylazepane-2-thione |
InChI |
InChI=1S/C9H19NSSi/c1-12(2,3)10-8-6-4-5-7-9(10)11/h4-8H2,1-3H3 |
InChI Key |
AOMXEGNJTMBXSK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1CCCCCC1=S |
Origin of Product |
United States |
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